molecular formula C17H23FN2O3 B2769952 (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate CAS No. 1349702-38-0

(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate

Cat. No.: B2769952
CAS No.: 1349702-38-0
M. Wt: 322.38
InChI Key: BHCIVXRXZXFQMO-AWEZNQCLSA-N
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Description

“(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate” is a chiral piperidine derivative characterized by its (S)-stereochemistry at the 3-position of the piperidine ring. The molecule features two critical functional groups:

  • A tert-butyl carbamate group at the 1-position, which serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes .
  • A 3-fluorobenzoylamino substituent at the 3-position, contributing unique electronic and steric properties due to the fluorine atom’s electronegativity and small atomic radius .

This compound is likely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protein-protein interactions or enzymatic domains (e.g., bromodomains) . Its structural analogs have been employed in structure-guided drug design, where stereochemistry and substituent effects critically influence binding affinity and selectivity .

Properties

IUPAC Name

tert-butyl (3S)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCIVXRXZXFQMO-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Carbonylamino Group: The carbonylamino group is introduced through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohols under basic conditions.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted fluorobenzene derivatives

Scientific Research Applications

(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorobenzene moiety enhances its binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate C₁₇H₂₂FN₂O₃ 321.37 3-fluorobenzoylamino N/A Potential bromodomain inhibitor intermediate
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate C₁₈H₂₃N₃O₃ 341.40 3-phenyl-1,2,4-oxadiazole N/A Heterocyclic bioisostere for drug design
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.30 Methylamino 912368-73-1 Building block for amine-functionalized APIs
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate C₁₅H₂₈N₂O₄ 300.40 Dual Boc-protected amino group 1217710-80-9 Redundant protection for sensitive amines
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate C₁₂H₂₂N₂O₂ 226.32 Methylcarbamate 309962-63-8 Simplified carbamate analog for SAR studies

Substituent Effects on Physicochemical Properties

Fluorine vs. Bromine/Nitro Groups: The 3-fluorobenzoylamino group in the target compound offers improved metabolic stability compared to bulkier substituents like the 4-bromo-2-nitrophenyl group in ’s analog .

Heterocyclic vs. Aromatic Substituents :

  • The 3-phenyl-1,2,4-oxadiazole substituent in introduces rigidity and π-stacking capacity, favoring interactions with aromatic residues in enzyme active sites. However, this may compromise solubility compared to the target compound’s fluorinated amide .

Protective Group Strategies :

  • Dual Boc protection (e.g., CAS 1217710-80-9 ) increases steric hindrance, which can complicate further functionalization but enhances stability during multi-step syntheses. The target compound’s single Boc group balances reactivity and protection .

Biological Activity

(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate, with the CAS number 134070-06-7, is a compound of interest due to its potential biological activities. This compound features a piperidine ring substituted with a tert-butyl group and a carbonylamino moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate is illustrated below:

Chemical Structure

The biological activity of (S)-tert-butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate is primarily attributed to its interaction with mitochondrial oxidative phosphorylation (OXPHOS). Recent studies indicate that compounds similar to this one can inhibit Complex I of the electron transport chain, leading to decreased ATP production and increased cytotoxicity in cancer cells that rely heavily on OXPHOS for energy metabolism.

Key Findings:

  • Inhibition of Complex I : Compounds structurally related to (S)-tert-butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate have demonstrated significant inhibitory effects on mitochondrial function, particularly in pancreatic cancer models .
  • Selectivity : The S-enantiomer of related compounds has shown lower potency compared to its R counterpart, suggesting enantiomer-specific interactions with biological targets .

Biological Activity Data

A summary of biological activity data related to (S)-tert-butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate is presented in the table below:

Activity IC50 Value Cell Line Reference
Complex I Inhibition0.58 μMUM16 pancreatic cancer
ATP Depletion118.5 nMMIA PaCa-2 cells
Cytotoxicity>30-fold varianceVarious cancer cell lines

Case Studies

  • Pancreatic Cancer Model : In vivo studies have shown that (S)-tert-butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate exhibits significant efficacy against pancreatic cancer cells by targeting OXPHOS pathways. The compound was tested alongside other OXPHOS inhibitors, revealing a promising therapeutic window for treatment-resistant cancer subtypes .
  • Structure-Activity Relationship (SAR) : A detailed SAR study indicated that modifications to the piperidine ring and substituent groups significantly affect the potency and selectivity of the compound against various cancer cell lines. The presence of the fluorobenzene moiety was critical for maintaining biological activity .

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